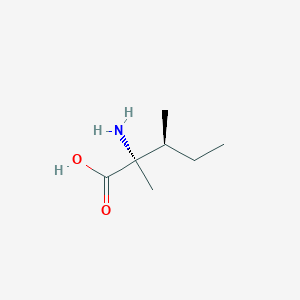

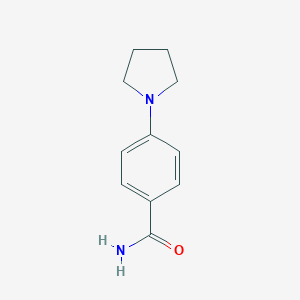

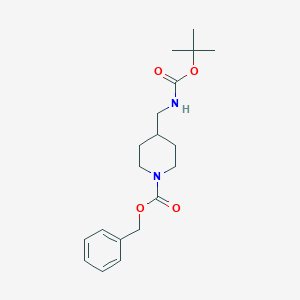

4-(Pyrrolidin-1-YL)benzamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-(Pyrrolidin-1-YL)benzamide involves a multi-step process starting from commercially available terephthalaldehyde. This process includes acetal reaction, nucleophilic reaction, and hydrolysis reaction, leading to the formation of 4-(Pyrrolidin-1-ylmethyl)benzaldehyde, a water-soluble aldehyde crucial for anticancer drug development. The synthesis approach has been optimized to achieve high yields, up to 68.9% (Zhang, Cao, Xu, & Wang, 2018).

Molecular Structure Analysis

The molecular structure of 4-(Pyrrolidin-1-YL)benzamide and related compounds has been elucidated using various spectroscopic techniques, including FT-IR, NMR ((1)H NMR, (13)C NMR, and HETCOR-NMR), mass spectroscopy, and X-ray diffraction methods. These studies reveal the compound's detailed geometric parameters, bond lengths, angles, and the overall three-dimensional conformation, providing insights into its chemical behavior and interactions (Özdemir, Sönmez, Sen, Dinçer, & Özdemir, 2015).

Chemical Reactions and Properties

4-(Pyrrolidin-1-YL)benzamide participates in various chemical reactions that highlight its reactivity and potential as a precursor for more complex molecules. Its chemical properties, including reactivity with other compounds and participation in the formation of coordination polymers and complexes, have been documented. These reactions not only expand the utility of 4-(Pyrrolidin-1-YL)benzamide but also contribute to the development of novel materials and pharmacologically active molecules (Du, Su, Lv, Gu, & Liu, 2016).

Physical Properties Analysis

The physical properties of 4-(Pyrrolidin-1-YL)benzamide, such as solubility, melting point, and crystalline structure, are crucial for its application in various fields. Studies have shown that the compound exhibits interesting luminescent properties, which can be enhanced in certain conditions, offering potential use in optical materials and sensors (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).

Applications De Recherche Scientifique

Naphthalimide-Benzamide Compounds : A study by Srivastava et al. (2017) discusses naphthalimide compounds connected to benzoic acid, demonstrating luminescent properties and multi-stimuli-responsive behavior. These compounds show potential for applications in optoelectronic devices and sensing materials due to their luminescence in different states and stimuli-responsive properties (Srivastava et al., 2017).

Anticancer Drug Synthesis : Zhang et al. (2018) synthesized 4-(pyrrolidin-1-ylmethyl)benzaldehyde as an intermediate for small molecule anticancer drugs. This compound plays a crucial role in the synthesis of novel anticancer drugs, enhancing their selectivity, efficiency, and safety (Zhang et al., 2018).

Polycyclic Systems Containing Oxadiazole Ring : Kharchenko et al. (2008) studied the synthesis of novel bicyclic systems containing the oxadiazole ring and pyrrolidin-2-one, predicting their biological activity. Such compounds could have potential applications in medicinal chemistry and drug development (Kharchenko et al., 2008).

Monoclonal Antibody Production Improvement : A study by Aki et al. (2021) found that a specific benzamide derivative improved monoclonal antibody production in Chinese hamster ovary cell culture. This discovery is significant for medication supply and reducing medical costs (Aki et al., 2021).

Benzamide Derivatives and Anti-Fatigue Effects : Research by Wu et al. (2014) synthesized benzamide derivatives and examined their anti-fatigue effects, indicating potential applications in enhancing physical endurance and combating fatigue (Wu et al., 2014).

BCR-ABL Kinase Inhibitors : Hu et al. (2015) synthesized benzamide derivatives as BCR-ABL tyrosine kinase inhibitors, relevant for chronic myelogenous leukemia treatment. These compounds showed potent inhibitory activities, indicating their potential as therapeutic agents (Hu et al., 2015).

Histamine-3 Receptor Antagonists : Zhou et al. (2012) synthesized benzamide derivatives as potent H3 receptor antagonists. These compounds have implications in treating neurological disorders and improving pharmacokinetics (Zhou et al., 2012).

Orientations Futures

The pyrrolidine ring, a key feature of “4-(Pyrrolidin-1-YL)benzamide”, is a versatile scaffold for the design of new compounds with different biological profiles . Future research may focus on exploring the pharmacophore space of the pyrrolidine ring and investigating the influence of steric factors on biological activity .

Propriétés

IUPAC Name |

4-pyrrolidin-1-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-11(14)9-3-5-10(6-4-9)13-7-1-2-8-13/h3-6H,1-2,7-8H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERASDFIHHDDRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623879 | |

| Record name | 4-(Pyrrolidin-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyrrolidin-1-YL)benzamide | |

CAS RN |

183557-79-1 | |

| Record name | 4-(1-Pyrrolidinyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183557-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Pyrrolidin-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-5-oxo-1-[(2E)-penta-2,4-dienyl]pyrrolidine-2-carbaldehyde](/img/structure/B71215.png)